molecular formula C26H36N4O9S B602138 Acotiamide Impurity 6 Maleate CAS No. 185103-81-5

Acotiamide Impurity 6 Maleate

Cat. No.: B602138
CAS No.: 185103-81-5
M. Wt: 580.653
InChI Key: YKSFNGAJFVKGIY-BTJKTKAUSA-N
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Description

Acotiamide Impurity 6 Maleate is a chemical compound that is an impurity formed during the synthesis of Acotiamide, a drug used for the treatment of functional dyspepsia. This impurity is significant as it can affect the efficacy and safety of the final pharmaceutical product, making its identification and control crucial in the drug manufacturing process .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Acotiamide acts as an acetylcholinesterase inhibitor . This means that it interacts with the enzyme acetylcholinesterase, preventing it from breaking down acetylcholine, a neurotransmitter involved in muscle contraction and other functions . This interaction enhances the release of acetylcholine .

Cellular Effects

The effects of Acotiamide Impurity 6 Maleate on cells are not fully understood. Acotiamide, the parent compound, has been shown to influence cell function by modulating the activity of acetylcholinesterase . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of this compound is not well-studied. Acotiamide, the parent compound, exerts its effects at the molecular level by inhibiting the activity of acetylcholinesterase . This leads to an increase in the concentration of acetylcholine, which can then bind to and activate muscarinic receptors .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Acotiamide, the parent compound, has been shown to have significant effects on gastric accommodation and gastric emptying over a period of 2 weeks .

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. Acotiamide, the parent compound, is metabolized by UGT1A8 and 1A9 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acotiamide Impurity 6 Maleate involves multiple steps, starting from the main raw materials such as 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine. These compounds undergo a series of reactions including condensation, cyclization, and purification to form the final impurity .

Industrial Production Methods: In an industrial setting, the production of this compound follows Good Manufacturing Practices (GMP) to ensure high purity and quality. The process involves large-scale synthesis, rigorous quality control, and regular re-testing to meet regulatory compliance.

Chemical Reactions Analysis

Types of Reactions: Acotiamide Impurity 6 Maleate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Acotiamide Impurity 6 Maleate has several scientific research applications, including:

Comparison with Similar Compounds

  • Acotiamide Impurity 1
  • Acotiamide Impurity 2
  • Acotiamide Impurity 3
  • Acotiamide Impurity 4
  • Acotiamide Impurity 5
  • Acotiamide Impurity 7
  • Acotiamide Impurity 8 Maleate
  • Acotiamide Impurity 9

Comparison: Acotiamide Impurity 6 Maleate is unique in its specific molecular structure and formation pathway. Compared to other impurities, it may have different physicochemical properties and biological activities, which can influence the overall safety and efficacy of the final pharmaceutical product .

Properties

CAS No.

185103-81-5

Molecular Formula

C26H36N4O9S

Molecular Weight

580.653

InChI

InChI=1S/C22H32N4O5S.C4H4O4/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5;5-3(6)1-2-4(7)8/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

YKSFNGAJFVKGIY-BTJKTKAUSA-N

SMILES

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C.C(=CC(=O)O)C(=O)O

Synonyms

N-(2-(diisopropylamino)ethyl)-2-(2,4,5-trimethoxybenzamido)thiazoleate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acotiamide Impurity 6 Maleate
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Acotiamide Impurity 6 Maleate
Reactant of Route 4
Acotiamide Impurity 6 Maleate
Reactant of Route 5
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Acotiamide Impurity 6 Maleate
Reactant of Route 6
Acotiamide Impurity 6 Maleate

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